molecular formula C7H7F3O3 B2997203 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2287318-89-0

4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2997203
CAS No.: 2287318-89-0
M. Wt: 196.125
InChI Key: BPSXYCOUTNFRPG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a bicyclic structure containing an oxirane ring (2-oxabicyclo[211]hexane) and a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure followed by the introduction of the trifluoromethyl group and the carboxylic acid functionality. Common synthetic routes may include:

  • Oxirane Formation: The bicyclic core can be synthesized through the cyclization of appropriate precursors, such as diols or epoxides.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethylating agents under controlled conditions.

  • Carboxylation: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Substitution reactions can occur at the trifluoromethyl group or the carboxylic acid group, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups introduced at the trifluoromethyl or carboxylic acid positions.

Scientific Research Applications

4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Its unique structure and properties make it a potential candidate for biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: The compound may have therapeutic potential, especially in the design of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance the compound's binding affinity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group.

  • Benzaldehyde, 4-(trifluoromethyl)-: A benzaldehyde derivative with a trifluoromethyl group.

Uniqueness: 4-(Trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is unique due to its bicyclic structure and the presence of both a trifluoromethyl group and a carboxylic acid group

Properties

IUPAC Name

4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)5-1-6(2-5,4(11)12)13-3-5/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSXYCOUTNFRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287318-89-0
Record name 4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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